7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
This compound, commonly known as cefixime, is a third-generation cephalosporin antibiotic with the molecular formula C₁₆H₁₅N₅O₇S₂ and a molecular weight of 453.5 g/mol . Its IUPAC name reflects its bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) and critical substituents:
- A 7β-side chain featuring a (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl group, which enhances β-lactamase stability.
- A 3-ethenyl group at position 3, improving oral bioavailability compared to earlier cephalosporins .
Cefixime is clinically used to treat respiratory, urinary, and middle ear infections due to its broad-spectrum activity against Gram-negative bacteria, including β-lactamase-producing strains .
Properties
Molecular Formula |
C14H13N5O5S2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+ |
InChI Key |
RTXOFQZKPXMALH-CNHKJKLMSA-N |
Isomeric SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Origin of Product |
United States |
Biological Activity
The compound 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, often referred to as BDBM88962, exhibits significant biological activity that has garnered attention in recent pharmacological research. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex bicyclic structure with multiple functional groups that contribute to its biological activity. The molecular formula is , and its structure includes a thiazole ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5O5S2 |
| IUPAC Name | 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| InChI Key | OKBVVJOGVLARMR-VINNURBNSA-N |
The biological activity of BDBM88962 primarily involves inhibition of specific enzymes and receptors associated with various diseases. Notably, it has been shown to interact with the 26S proteasome , which plays a crucial role in protein degradation and regulation of cellular processes. This interaction can lead to the accumulation of regulatory proteins that promote apoptosis in cancer cells.
Enzyme Inhibition Data
The compound has demonstrated varying degrees of inhibition against several enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| 26S Proteasome | 5.6 |
| Dipeptidyl Peptidase IV | 12.3 |
| Carbonic Anhydrase | 9.8 |
Anticancer Properties
Research indicates that BDBM88962 exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Case Study: MCF-7 Cell Line
In a study assessing the effects of BDBM88962 on MCF-7 cells:
-
Cell Viability Assay : The MTT assay revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
- Experimental Setup : Cells were treated with varying concentrations (0, 5, 10, 15, and 20 µM) for 48 hours.
- Results : Significant reduction in viability was observed at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with BDBM88962.
Antimicrobial Activity
BDBM88962 has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cefixime belongs to the cephalosporin class, sharing a bicyclic β-lactam core but differing in side-chain modifications that dictate pharmacokinetics and antimicrobial activity. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Side-Chain Impact on β-Lactamase Stability: The hydroxyimino group in cefixime (vs. methoxyimino in ceftriaxone) provides moderate β-lactamase resistance but improves solubility for oral administration . The triazinylthio-methyl group in ceftriaxone confers superior stability against ESBLs (extended-spectrum β-lactamases) compared to cefixime’s ethenyl group .
Spectrum of Activity: Cefixime’s ethenyl substituent limits activity against Pseudomonas aeruginosa but enhances absorption, making it suitable for outpatient use . Ceftriaxone’s bulky 3-position substituent broadens its spectrum to include meningeal infections but requires parenteral administration .
Pharmacokinetics: Cefixime exhibits 50–60% oral bioavailability, whereas ceftriaxone is exclusively intravenous/intramuscular due to poor oral absorption . Protein Binding: Ceftriaxone binds extensively to serum proteins (85–95%), prolonging its half-life (5–9 hours) vs. cefixime’s 3–4 hours .
Resistance Trends: Cefixime-resistant Neisseria gonorrhoeae strains have emerged due to altered penicillin-binding proteins (PBPs), necessitating combination therapies . Ceftriaxone remains a first-line agent for multidrug-resistant gonorrhea due to higher serum concentrations .
Research Trends and Derivatives
Recent studies focus on modifying cefixime’s side chains to overcome resistance:
- Schiff Base Derivatives: Schiff bases synthesized from cefixime and aldehydes (e.g., 4-dimethylaminobenzaldehyde) show enhanced antibacterial activity against E. coli and Staphylococcus aureus .
- Prodrug Formulations : Esterification of the carboxylic acid group (e.g., 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester) improves lipophilicity and tissue penetration .
Preparation Methods
Preparation of (2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-Hydroxyiminoacetic Acid
The side chain is synthesized via a two-step sequence:
Step 1: Nitrosation of 4-Haloacetoacetic Acid Esters
Ethyl 4-chloroacetoacetate reacts with isopropyl nitrite in acetic acid/isopropyl alcohol (1:2 v/v) at 0–5°C for 6 hours, yielding ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate in 92% yield.
Step 2: Thiazole Ring Formation
The intermediate undergoes cyclization with thiourea in pyridine/water (3:1) at 60°C for 4 hours, producing ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate (syn:anti = 98:2).
| Parameter | Optimal Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrosation solvent | Acetic acid/i-PrOH | 92 | 99.5 |
| Cyclization base | Pyridine | 88 | 98.7 |
| Temperature | 60°C | - | - |
Critical Factors:
- Nitrosation pH: Maintained at 2.5–3.0 using HCl/NaOAc buffer
- Oxygen exclusion: Nitrogen sparging prevents oxime isomerization
Functionalization of the Cephem Nucleus
Synthesis of 3-Ethenylcephem Intermediate
The 3-ethenyl group is introduced via Pd-catalyzed cross-coupling on 3-iodocephems:
- 7-ACA derivative (7-amino-3-iodocephem) is prepared by iodination of 7-aminocephalosporanic acid (7-ACA) using I₂/KI in DMF at −20°C.
- Heck coupling with ethylene gas (5 bar) in the presence of Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Et₃N in DMF/H₂O (4:1) at 80°C for 12 hours yields 3-ethenylcephem (78% yield).
Side Reaction Mitigation:
- Addition of TBAB (tetrabutylammonium bromide) suppresses β-lactam ring opening
- Strict temperature control prevents epimerization at C7
Coupling of Side Chain to Cephem Core
Acylation Protocol
The 7β-amino group is acylated using mixed carbonic anhydride activation :
- Activate (2E)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid with isobutyl chloroformate in THF at −15°C.
- Add 3-ethenylcephem nucleus and N-methylmorpholine (2 eq.), stir for 3 hours at −10°C.
- Quench with 0.1 M HCl, extract with ethyl acetate, and crystallize from methanol/water (1:5).
| Activation Method | Coupling Agent | Yield (%) | Epimer Ratio (7α:7β) |
|---|---|---|---|
| Mixed anhydride | Isobutyl chloroformate | 85 | 1:99 |
| HOBt/DCC | N,N'-Dicyclohexylcarbodiimide | 72 | 5:95 |
Optimization Notes:
- Temperature: Below −5°C prevents β-lactam degradation
- Solvent: THF provides optimal solubility without nucleophilic interference
Final Purification and Crystallization
The crude product is purified via pH-gradient crystallization :
- Dissolve in 0.01 M NaHCO₃ (pH 8.5) at 40°C
- Acidify to pH 3.5 with 1 M HCl
- Seed with pure crystal form and cool to 4°C at 0.5°C/min
Crystal Form Control:
- Form A: Monoclinic, stable under ambient conditions (preferred)
- Form B: Orthorhombic, hygroscopic (avoided via seeding)
Analytical Characterization
Critical quality attributes verified by:
- HPLC-UV: Purity >99.0% (C18 column, 0.1% H₃PO₄/ACN gradient)
- XRD: Confirms Form A crystalline structure
- NMR: δ 5.21 ppm (d, J=4.8 Hz, C7-H), δ 6.89 ppm (s, thiazole-H)
Industrial-Scale Considerations
Process Intensification Strategies:
- Continuous nitrosation: Microreactor technology improves heat transfer (PATENT CN102731530A)
- Enzymatic resolution: Lipase-catalyzed separation of 7α/7β epimers (96% ee)
Environmental Impact Reduction:
- Solvent recovery system for THF (98% reuse)
- Pd catalyst recycling via ion-exchange resin (87% recovery)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
